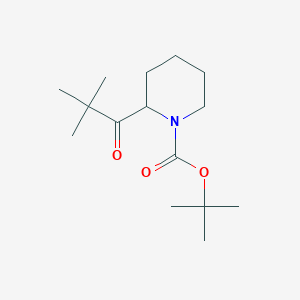
Picolinylproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Pyridin-2-ylmethyl)-L-proline is a compound that combines a pyridine ring with an L-proline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the pyridine and proline units in the molecule allows for unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-2-ylmethyl)-L-proline typically involves the coupling of pyridin-2-ylmethylamine with L-proline. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of (Pyridin-2-ylmethyl)-L-proline may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
化学反应分析
Types of Reactions
(Pyridin-2-ylmethyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The proline moiety can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (Pyridin-2-ylmethyl)-L-proline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic natural substrates. It is also used in the design of enzyme inhibitors and other bioactive molecules .
Medicine
In medicinal chemistry, (Pyridin-2-ylmethyl)-L-proline is explored for its potential therapeutic applications. It can serve as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science .
作用机制
The mechanism of action of (Pyridin-2-ylmethyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the proline moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the amide linkage.
Pyridin-2-yl-methanones: These compounds have a ketone group instead of the proline moiety.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole ring with the pyridine
Uniqueness
(Pyridin-2-ylmethyl)-L-proline is unique due to the presence of both the pyridine and proline units, which confer distinct chemical and biological properties.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
(2S)-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-5-3-7-13(10)8-9-4-1-2-6-12-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,15)/t10-/m0/s1 |
InChI 键 |
JXAKWFRDECJWGV-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](N(C1)CC2=CC=CC=N2)C(=O)O |
规范 SMILES |
C1CC(N(C1)CC2=CC=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


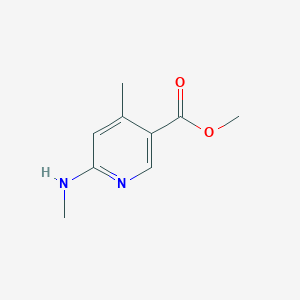
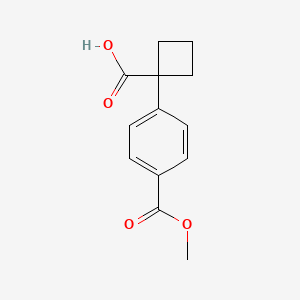
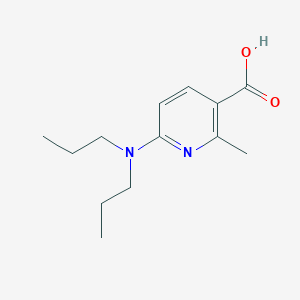
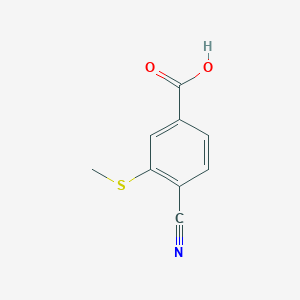
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)
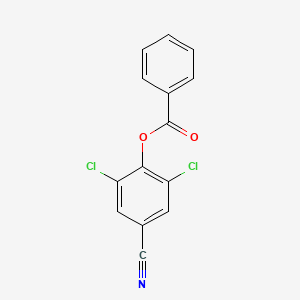
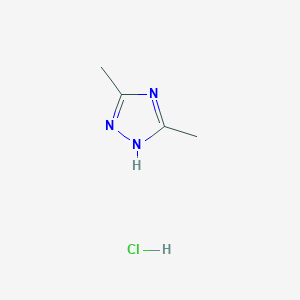
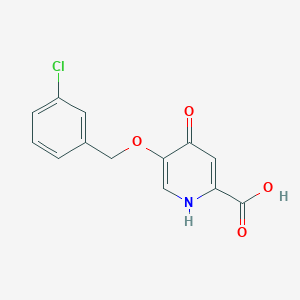

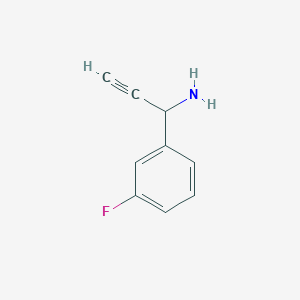
![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)

![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
